molecular formula C18H12Cl2F3N5O2 B2610111 1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione CAS No. 321432-27-3

1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione

Cat. No. B2610111
CAS RN: 321432-27-3
M. Wt: 458.22
InChI Key: VMPXQMNMHPQLHH-JQAMDZJQSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR, IR, and elemental analysis . Unfortunately, the exact molecular structure analysis for this specific compound is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and specific gravity . Unfortunately, the exact physical and chemical properties for this specific compound are not available in the retrieved data .

Scientific Research Applications

Process Development and Synthetic Applications

The synthesis of Voriconazole, a triazole antifungal agent, involves complex stereochemical control in its synthetic route. It includes the use of organozinc derivatives for diastereoselection and a diastereomeric salt resolution process for establishing absolute stereochemistry. Such methodologies are pivotal for the synthesis of compounds with precise stereochemical requirements (Butters et al., 2001).

Novel Synthetic Routes

The synthesis of trifluoromethylated pyrimidine derivatives demonstrates the utility of building blocks like 4,4,4-trifluoro-1-phenyl-1,3-butanedione for constructing complex pyrimidine scaffolds. This approach is crucial for the development of novel synthetic strategies involving trifluoromethyl groups (Takahashi et al., 2004).

Biological Activity and Structural Studies

Structural studies on triazenyl-substituted pyrimethamine derivatives reveal their selective activity against Pneumocystis carinii dihydrofolate reductase. This highlights the importance of structural modifications for targeting specific biological activities (Stevens et al., 1997).

Antimicrobial and Antitumor Activities

Compounds with the hydrazonoyl substituted pyrimidinones structure have shown antimicrobial, antitumor, and enzyme inhibitory activities. This underscores the potential of pyrimidinone derivatives in medicinal chemistry for developing new therapeutic agents (Edrees et al., 2010).

Crystal and Biological Activity Studies

The synthesis and biological activity of compounds like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrate the importance of crystallography in understanding the structure-activity relationships of pyrimidinone derivatives. These studies provide insights into designing compounds with enhanced biological activities (Jiu-fu et al., 2015).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules. Unfortunately, the mechanism of action for this specific compound is not available in the retrieved data .

Safety and Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the safety and hazards information for this specific compound is not available in the retrieved data .

Future Directions

The future directions for research on a compound can include exploring its potential applications and improving its synthesis process. Unfortunately, the future directions for this specific compound are not available in the retrieved data .

properties

IUPAC Name

1-(4-chlorophenyl)-5-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N5O2/c1-9(26-27-15-14(20)6-10(7-24-15)18(21,22)23)13-8-28(17(30)25-16(13)29)12-4-2-11(19)3-5-12/h2-8H,1H3,(H,24,27)(H,25,29,30)/b26-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPXQMNMHPQLHH-JQAMDZJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C(=O)NC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CN(C(=O)NC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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